
N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide is a complex organic compound with the molecular formula C21H17ClF3NO2 This compound is known for its unique structural features, which include a chlorinated phenyl ring, a trifluoromethyl-substituted phenyl ring, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted derivatives of the chlorinated phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-(4-Chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide
- N-(4-Chloro-2-methylphenyl)-3-(2-(trifluoromethyl)phenyl)propanamide
- N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acetamide
Comparison: N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide is unique due to the presence of both a furan ring and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
853333-30-9 |
|---|---|
Molekularformel |
C21H17ClF3NO2 |
Molekulargewicht |
407.8 g/mol |
IUPAC-Name |
N-(4-chloro-2-methylphenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide |
InChI |
InChI=1S/C21H17ClF3NO2/c1-13-12-14(22)6-9-18(13)26-20(27)11-8-15-7-10-19(28-15)16-4-2-3-5-17(16)21(23,24)25/h2-7,9-10,12H,8,11H2,1H3,(H,26,27) |
InChI-Schlüssel |
YRRAHUBNRRWSEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






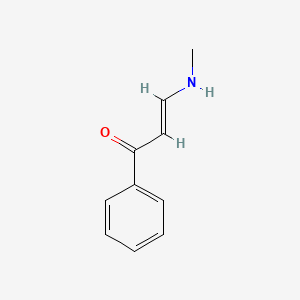
![10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one](/img/structure/B11943168.png)
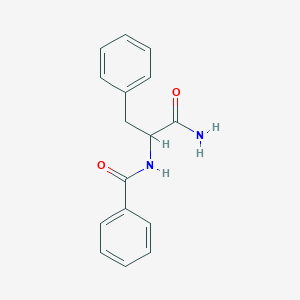
![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)
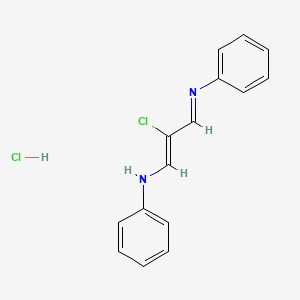
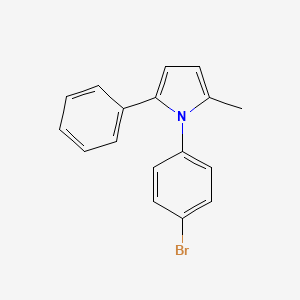
![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)
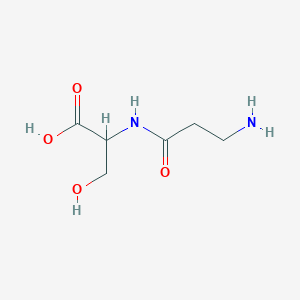
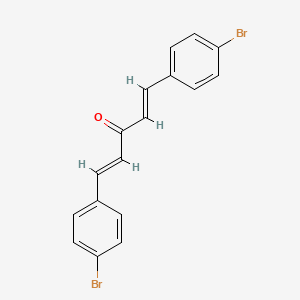
![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)
